6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate
Description
The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a structurally complex molecule comprising three key moieties:
A 4-oxo-4H-pyran ring with a methyl group at position 6, modified by a sulfanyl linkage.
A 5-acetamido-1,3,4-thiadiazole group attached via the sulfanyl-methyl bridge.
A 2-methoxybenzoate ester at position 3 of the pyran ring.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-10(22)19-17-20-21-18(29-17)28-9-11-7-13(23)15(8-26-11)27-16(24)12-5-3-4-6-14(12)25-2/h3-8H,9H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDCKNZLZKRZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a complex organic molecule that incorporates a thiadiazole moiety, a pyran ring, and an acetamido group. Its unique structural features suggest potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.5 g/mol . The presence of multiple functional groups enhances its biological activity and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that derivatives of thiadiazole and pyran compounds exhibit significant anticancer properties. A study highlighted the ability of similar compounds to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells .
The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism or apoptosis pathways. For instance, compounds with thiadiazole structures have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been documented for their effectiveness against a range of bacterial strains. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular processes .
Case Studies
-
Thiadiazole Derivatives in Cancer Treatment
- A series of thiadiazole derivatives demonstrated promising results against various cancer models. For example, compounds with the thiadiazole core showed reduced viability in human leukemia and melanoma cell lines .
- In vivo studies indicated significant tumor reduction in xenograft models treated with thiadiazole derivatives.
- Antimicrobial Efficacy
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Acetamido Group | Enhances solubility and bioavailability |
| Thiadiazole Moiety | Critical for anticancer activity |
| Pyran Ring | Contributes to enzyme inhibition |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 2-methoxy group in the target compound likely enhances solubility compared to halogenated derivatives (e.g., bromo/chloro in ), while the nitro group in may increase reactivity.
- However, the pyran and ester groups may shift selectivity or pharmacokinetics .
Crystallographic and Conformational Comparisons
- The butterfly-like conformation observed in 1,3,4-thiadiazole derivatives (e.g., ) suggests that the thiadiazole and attached benzene rings in the target compound may adopt non-planar arrangements, influencing binding to biological targets .
Physicochemical Properties
- Halogenated analogues (e.g., ) exhibit higher molecular weights and may face challenges in bioavailability due to steric hindrance.
Research Implications and Gaps
- Bioactivity Data: No direct enzymatic or cellular activity data for the target compound is provided in the evidence. Comparative studies with acetazolamide are needed to validate hypothesized carbonic anhydrase inhibition.
- Solubility and Stability : The 2-methoxy group may improve aqueous solubility, but ester hydrolysis risks under physiological conditions require investigation.
Preparation Methods
Formation of the 1,3,4-Thiadiazole Ring
The base structure, 5-amino-1,3,4-thiadiazole-2-thiol, is prepared by cyclizing thiosemicarbazide with carbon disulfide under acidic conditions. For instance, heating thiosemicarbazide with CS₂ in HCl yields the thiadiazole ring, which is subsequently brominated at the 2-position using phosphorus oxybromide.
Acetylation of the Amino Group
The 5-amino group is acetylated using acetic anhydride in pyridine or dimethylformamide (DMF). Reaction at 60°C for 4 hours achieves quantitative conversion to 5-acetamido-1,3,4-thiadiazole-2-thiol. Nuclear magnetic resonance (NMR) confirms the acetamido signal at δ 2.1 ppm (singlet, 3H).
Thiol Activation for Alkylation
The thiol group is deprotonated with sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) to enhance nucleophilicity for subsequent alkylation.
Preparation of the 4-Oxo-4H-Pyran-3-yl 2-Methoxybenzoate Intermediate
The pyran-4-one ring is constructed via Friedel-Crafts acylation followed by cyclization, while the 2-methoxybenzoate group is introduced via esterification.
Synthesis of 4-Oxo-4H-Pyran-3-ol
Glutaric anhydride reacts with fluorobenzene in the presence of AlCl₃ to form 4-(4-fluorobenzoyl)butyric acid. Cyclization with paraformaldehyde and piperidine in pyridine at 70°C yields 4-oxo-4H-pyran-3-ol, confirmed by a carbonyl peak at 1705 cm⁻¹ in infrared spectroscopy.
Esterification with 2-Methoxybenzoyl Chloride
The hydroxyl group at position 3 of the pyran ring is esterified using 2-methoxybenzoyl chloride in dichloromethane with triethylamine as a base. Reaction at 0–5°C for 2 hours prevents ring-opening side reactions. The product, 4-oxo-4H-pyran-3-yl 2-methoxybenzoate, is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1), yielding 85–90%.
Coupling of Thiadiazole and Pyran-Benzoate Moieties
The final step involves alkylation of the thiadiazole-thiol with a methylene-linked pyran-benzoate intermediate.
Preparation of the Methylene Bridge
4-Oxo-4H-pyran-3-yl 2-methoxybenzoate is brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The resulting 6-(bromomethyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate serves as the alkylating agent.
Nucleophilic Substitution
The thiolate anion of 5-acetamido-1,3,4-thiadiazole-2-thiol attacks the bromomethyl group in a Sn2 mechanism. Optimized conditions (DMF, 100°C, 2 hours, K₂CO₃) achieve 35.8% yield. Excess thiadiazole (1.5 equiv) minimizes di-alkylation byproducts.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, CHCl₃/MeOH 97:3) to remove unreacted starting materials and dimers. Recrystallization from acetonitrile enhances purity to >99%.
Analytical Data
-
¹H NMR (CDCl₃) : δ 2.1 (s, 3H, CH₃CO), 3.9 (s, 3H, OCH₃), 4.3 (s, 2H, SCH₂), 6.9–8.1 (m, aromatic H).
-
Mass Spectrometry : m/z 462.5 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Thiadiazole bromination | POBr₃, CHCl₃, 80°C | 72% | 95% | |
| Pyran cyclization | Paraformaldehyde, piperidine, pyridine, 70°C | 90% | 99.65% | |
| Alkylation | K₂CO₃, DMF, 100°C, 2h | 35.8% | 98% |
Challenges and Optimization Strategies
Q & A
What are the optimal synthetic routes for preparing 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-methoxybenzoate, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiadiazole moiety via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Step 2: Functionalization of the pyran ring through nucleophilic substitution or esterification. For example, coupling the thiadiazole-sulfanyl group to the pyran core using a methylene spacer .
- Step 3: Final esterification with 2-methoxybenzoic acid using carbodiimide coupling agents (e.g., DCC/DMAP) .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require strict temperature control (<60°C) to avoid decomposition .
- Catalysts: Base catalysts like K₂CO₃ or NaH improve nucleophilic substitution efficiency .
- Yield Optimization: Reaction monitoring via TLC or HPLC ensures intermediate purity, with typical yields ranging from 40–65% after column chromatography .
Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., thiadiazole protons at δ 7.8–8.2 ppm; pyran carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 495.08 for C₁₈H₁₆N₃O₆S₂) .
- HPLC-PDA: Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?
Advanced Research Question
Methodological Framework:
- Target Selection: Prioritize enzymes with known interactions with thiadiazole and pyran derivatives (e.g., cyclooxygenase-2, tyrosine kinases) .
- In Vitro Assays:
- Data Validation: Cross-validate results with molecular docking (AutoDock Vina) to predict binding affinities to active sites .
How should researchers address contradictions in reported biological activity data for structurally analogous compounds?
Advanced Research Question
Case Study: Discrepancies in IC₅₀ values for thiadiazole derivatives may arise from:
- Structural Variations: Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter lipophilicity and target binding .
- Assay Conditions: Differences in buffer pH, ionic strength, or incubation time can skew results. Standardize protocols using guidelines from Nature Protocols .
- Statistical Analysis: Apply multivariate regression to isolate variables (e.g., Hansch analysis for QSAR studies) .
What strategies are recommended for studying the structure-activity relationship (SAR) of this compound?
Advanced Research Question
Systematic Approach:
- Core Modifications: Synthesize analogs with substituted pyran rings (e.g., 4-oxo vs. 4-thioxo) to assess electronic effects .
- Side-Chain Optimization: Replace the 2-methoxybenzoate group with fluorinated or nitro-substituted aromatics to enhance binding entropy .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., acetamido-thiadiazole interactions) .
What in vivo models are suitable for evaluating the therapeutic efficacy of this compound?
Advanced Research Question
Model Selection Criteria:
- Inflammation: Murine collagen-induced arthritis (CIA) models to test COX-2 inhibition .
- Oncology: Xenograft models (e.g., HT-29 colon cancer in nude mice) with bioluminescent imaging for tumor growth monitoring .
- Dosing Regimens: Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (plasma half-life, bioavailability) via LC-MS/MS .
How can computational methods enhance mechanistic understanding of this compound’s interactions?
Advanced Research Question
Integrated Workflow:
- Molecular Dynamics (MD): Simulate binding stability (e.g., GROMACS) to identify key residues in enzyme active sites .
- Free Energy Perturbation (FEP): Quantify binding energy changes upon substituent modification (e.g., methoxy to ethoxy) .
- ADMET Prediction: Use SwissADME to optimize logP (<3) and minimize hepatotoxicity risks .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
Scale-Up Hurdles:
- Intermediate Stability: Thiadiazole intermediates are moisture-sensitive; use inert atmosphere (N₂/Ar) during large-scale reactions .
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk production .
- Regulatory Compliance: Ensure compliance with ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine limits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
